molecular formula C8H7IO2 B3218316 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1188265-13-5

5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B3218316
CAS No.: 1188265-13-5
M. Wt: 262.04 g/mol
InChI Key: AMHRMPQYBWNDML-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1188265-13-5) is a halogenated derivative of the privileged 2,3-dihydrobenzo[b][1,4]dioxine scaffold, recognized for its significant value in medicinal chemistry and drug discovery . The iodine atom at the 5-position serves as a versatile synthetic handle, as the carbon-iodine bond is highly susceptible to various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings . This makes the compound a critical building block for creating diverse chemical libraries and exploring structure-activity relationships (SAR) . The 2,3-dihydrobenzo[b][1,4]dioxine core is a structure of high interest in neuroscience research. It is a key component in the development of high-affinity receptor ligands, particularly for the 5-HT4 serotonin receptor, which is a target for positron emission tomography (PET) imaging of the brain . Furthermore, this scaffold is utilized in the search for potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important enzymatic target in anticancer drug development . The compound must be stored in a dark place, sealed in dry, at room temperature . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHRMPQYBWNDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Synthetic Pathway Optimization for 5 Iodo 2,3 Dihydrobenzo B 1 2 Dioxine

Electrophilic Iodination Approaches to 5-Iodo-2,3-dihydrobenzo[b]beilstein-journals.orgresearchgate.netdioxine

Electrophilic aromatic substitution is a fundamental method for introducing an iodine atom onto the benzene (B151609) ring of the 2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine scaffold. The electron-donating nature of the two ether oxygen atoms activates the aromatic ring, facilitating the substitution.

Direct iodination involves the reaction of 2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine with an electrophilic iodine source. Various reagents can be employed for this purpose, with molecular iodine (I₂) and N-Iodosuccinimide (NIS) being common choices. organic-chemistry.org The reaction is typically performed in the presence of a catalyst or an activating agent to generate a more potent electrophilic species. For instance, NIS can be activated by catalytic amounts of trifluoroacetic acid to achieve efficient iodination of electron-rich arenes under mild conditions. organic-chemistry.org Another approach utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), often in the presence of a disulfide or thiourea catalyst, which promotes the reaction under mild conditions in solvents like acetonitrile (B52724). organic-chemistry.org

The general reaction for the direct iodination of the precursor can be summarized as follows:

Direct Iodination of 2,3-dihydrobenzo[b][<a researchgate.net

Direct iodination with molecular iodine (I₂) is a reversible process because the hydrogen iodide (HI) byproduct is a strong reducing agent that can reduce the iodinated product back to the starting material. vedantu.com To overcome this equilibrium and drive the reaction to completion, oxidizing agents are frequently added. These agents oxidize the HI byproduct to non-reducing I₂, rendering the reaction irreversible. vedantu.com

Commonly used oxidizing agents include hydrogen peroxide (H₂O₂), iodic acid (HIO₃), and nitric acid (HNO₃). researchgate.netvedantu.com For example, the combination of molecular iodine with an oxidant like H₂O₂ can facilitate the iodination. nih.gov Hypervalent iodine reagents, such as o-Iodoxybenzoic acid (IBX), are also powerful oxidants used in organic synthesis and can be generated in situ to promote these transformations. researchgate.netnih.gov Electrochemical methods offer a green alternative by generating the active iodinating species in situ from iodides, thereby avoiding the need to handle potentially hazardous oxidizing agents directly. nih.gov

The role of the oxidizing agent can be depicted as: 2 HI + [Oxidizing Agent] → I₂ + Reduced Byproducts

The two ether oxygen atoms in the 2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine ring are ortho-, para-directing and activating groups for electrophilic aromatic substitution. This electronic influence directs the incoming electrophile (iodine) primarily to the positions ortho and para to the oxygen atoms. In this symmetrical molecule, this corresponds to the 5, 6, 7, and 8 positions, which are electronically equivalent in pairs (5 and 8; 6 and 7). The substitution typically occurs at the 6-position (equivalent to the 7-position), but the 5-iodo isomer is a specific target. Achieving regioselectivity for the 5-position often requires careful control of reaction conditions.

Optimization of conditions such as solvent, temperature, and the specific iodinating reagent and catalyst system is crucial for maximizing the yield of the desired 5-iodo isomer while minimizing the formation of other isomers. For instance, the use of hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org Lewis acids can also be employed to activate the halogenating agent and influence the regiochemical outcome. organic-chemistry.org The choice of catalyst, such as gold(I) or iron(III) triflimide, can also provide high efficiency and selectivity in the iodination of electron-rich arenes. organic-chemistry.org

Table 1: Reagents for Electrophilic Iodination of Arenes

Reagent/System Catalyst/Activator Key Features
N-Iodosuccinimide (NIS) Trifluoroacetic acid Mild conditions, short reaction times. organic-chemistry.org
N-Iodosuccinimide (NIS) Gold(I) Efficient for various electron-rich arenes. organic-chemistry.org
N-Iodosuccinimide (NIS) Iron(III) triflimide Powerful Lewis acid activation. organic-chemistry.org
1,3-diiodo-5,5-dimethylhydantoin (DIH) Disulfide or Thiourea Catalytic, mild conditions. organic-chemistry.org
Molecular Iodine (I₂) Oxidizing Agent (e.g., H₂O₂, HIO₃) Overcomes reaction reversibility. vedantu.comnih.gov

Transition Metal-Catalyzed Synthetic Routes to 5-Iodo-2,3-dihydrobenzo[b]beilstein-journals.orgresearchgate.netdioxine and its Derivatives

Transition metal catalysis, particularly with palladium, provides powerful and versatile methods for forming carbon-halogen bonds, offering alternatives to classical electrophilic substitution. These methods can provide high regioselectivity and functional group tolerance under mild conditions. nih.gov

Palladium-catalyzed reactions have emerged as a cornerstone for the synthesis of aryl halides. nih.gov One prominent strategy involves the palladium-catalyzed C-H activation/iodination of arenes. This approach allows for the direct functionalization of a C-H bond, often with regioselectivity guided by a directing group on the substrate. beilstein-journals.org While specific examples for the 5-iodination of benzodioxine via this method require targeted investigation, the general principle has been widely demonstrated for various aromatic systems. For example, palladium catalysts can facilitate the iodination of arene C-H bonds using reagents like N-iodosuccinimide, providing products that may be complementary to those from traditional electrophilic substitutions. organic-chemistry.org

Another palladium-catalyzed route is the decarbonylative iodination of aryl carboxylic acids. This method converts an abundant functional group (carboxylic acid) into an iodide, providing a strategic alternative for introducing iodine onto an aromatic ring. nih.gov If 2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine-5-carboxylic acid is available, this pathway could be a viable route to the target compound.

While not a direct method for synthesizing 5-Iodo-2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine, the Suzuki-Miyaura coupling is a critical application for this compound, used to functionalize it further. The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide or triflate. libretexts.orgmdpi.com

In this context, 5-Iodo-2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine serves as the electrophilic partner. It can be coupled with a wide array of aryl, heteroaryl, or vinyl boronic acids to form a new carbon-carbon bond at the 5-position. This reaction is highly valued for its broad substrate scope, tolerance of various functional groups, and generally high yields. nih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Table 2: Illustrative Suzuki-Miyaura Coupling of 5-Iodo-2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine

Organoboron Partner (R-B(OH)₂) Resulting Coupled Product
Phenylboronic acid 5-Phenyl-2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine
4-Methoxyphenylboronic acid 5-(4-Methoxyphenyl)-2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine
Thiophene-2-boronic acid 5-(Thiophen-2-yl)-2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine
Vinylboronic acid 5-Vinyl-2,3-dihydrobenzo[b] beilstein-journals.orgresearchgate.netdioxine

This functionalization is a key step in building more complex molecular architectures based on the dihydrobenzodioxine scaffold.

Oxidative Aminocarbonylation and Cyclization Strategies

A significant advancement in the synthesis of the 2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine scaffold involves tandem palladium-catalyzed oxidative aminocarbonylation and cyclization. This methodology provides a direct route to functionalized derivatives from readily available starting materials.

Researchers have successfully synthesized 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo elsevierpure.comacs.orgdioxine derivatives starting from 2-prop-2-ynyloxyphenols. The reaction proceeds through a tandem sequence of oxidative aminocarbonylation of the alkyne moiety followed by an intramolecular conjugate addition researchgate.net. This process is typically catalyzed by a palladium iodide (PdI₂) system in the presence of excess potassium iodide (KI). The reaction is conducted under a pressurized atmosphere of carbon monoxide and air researchgate.net. A notable feature of this strategy is its stereoselectivity, often yielding the Z isomers preferentially or exclusively researchgate.net.

The general reaction conditions are summarized in the table below.

ParameterCondition
Catalyst PdI₂ / KI
Starting Material 2-Prop-2-ynyloxyphenols
Reagents Secondary Amine, CO, Air
Solvent N,N-dimethylacetamide (DMA)
Temperature 80-100 °C
Pressure 20 atm (CO/Air 4:1)
Key Outcome Stereoselective formation of Z-isomers
Data derived from a study on tandem palladium-catalyzed oxidative aminocarbonylation−cyclization reactions. researchgate.net

This strategy represents an efficient pathway for introducing both the dioxine ring and a functionalized exocyclic double bond in a single synthetic operation, which could be adapted for precursors to 5-iodo derivatives.

Stereospecific Synthesis of Chiral Dihydrobenzodioxine Derivatives

The development of stereospecific and enantioselective methods is crucial for accessing chiral dihydrobenzodioxine derivatives, which are valuable in medicinal chemistry and materials science.

One established method involves a palladium-catalyzed asymmetric intramolecular C–O bond formation. This approach utilizes an asymmetric desymmetrization strategy starting from 2-(2-halophenoxy)propane-1,3-diols to produce chiral (2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxin-2-yl)methanols acs.org. The success of this transformation hinges on the use of a specific chiral ligand, a bisphosphine monoxide with a 1,1′-spirobiindane backbone (SDP(O)), which effectively controls the enantioselectivity and yields of the desired products acs.org. This method has proven effective for the synthesis of biologically active agents like MKC-242 and WB4101 acs.org.

Another novel approach describes the stereospecific synthesis of chiral dihydrobenzodioxin derivatives from anhydro sugars elsevierpure.comelsevierpure.com. This method provides a convenient route to these chiral molecules, leveraging the inherent chirality of the sugar starting materials to control the stereochemistry of the final product.

The table below highlights key aspects of the palladium-catalyzed enantioselective method.

FeatureDescription
Strategy Asymmetric Desymmetrization
Catalyst System Palladium with SDP(O) ligand
Starting Material 2-(2-halophenoxy)propane-1,3-diols
Product Chiral (2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxin-2-yl)methanols
Key Advantage High yields and excellent enantioselectivity
Summary of the enantioselective synthesis of chiral dihydrobenzodioxine derivatives. acs.org

Design and Synthesis of 5-Iodo-2,3-dihydrobenzo[b]elsevierpure.comacs.orgdioxine Analogs for Specific Research Purposes

The 2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine scaffold is a common feature in molecules designed for various biological targets. The synthesis of analogs, including potential iodinated versions, is driven by the search for new therapeutic agents.

One area of focus is the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. Researchers have identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a lead compound nih.govnih.gov. Starting from this scaffold, further chemical modifications and analogue synthesis have led to the identification of more potent inhibitors. The core structure is typically synthesized by reacting a substituted catechol derivative, such as methyl 2,3-dihydroxybenzoate, with 1,2-dibromoethane in the presence of a base like potassium carbonate nih.gov.

Another research direction involves synthesizing sulfonamide derivatives for their enzyme inhibitory potential. For instance, N-(2,3-dihydrobenzo elsevierpure.comacs.org-dioxin-6-yl)-4-methylbenzenesulfonamide was prepared by reacting N-2,3-dihydrobenzo elsevierpure.comacs.org-dioxin-6-amine with 4-methylbenzenesulfonyl chloride scielo.br. This intermediate was then further functionalized to create a library of acetamide derivatives, which were screened for activity against α-glucosidase and acetylcholinesterase scielo.br.

The synthesis of Schiff base analogs has also been explored for anti-inflammatory applications. The condensation of 1,4-benzodioxan-6-amine with substituted benzaldehydes, such as 4-bromobenzaldehyde, yields compounds like N-(4-bromobenzylidene)-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxin-6-amine, which have been evaluated as inhibitors of the sPLA2 enzyme researchgate.net.

Exploration of Novel Precursors for Dihydrobenzodioxine Scaffold Construction

The construction of the dihydrobenzodioxine ring system is a central challenge, and research continues into novel and more efficient precursors and methodologies.

A common and traditional method involves the Williamson ether synthesis, where a catechol derivative is reacted with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base nih.govnih.gov. For example, 2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine-6-carbaldehyde can be synthesized from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane with potassium carbonate in DMF nih.gov.

More recently, "green chemistry" approaches have been investigated. The use of dimethyl carbonate (DMC) as both a reagent and solvent offers a more environmentally benign alternative. The reaction of catechol with DMC in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can produce the 2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine ring system researchgate.net. This method avoids the use of halogenated precursors.

The table below compares these synthetic approaches.

MethodPrecursorsReagents/CatalystKey Features
Williamson Ether Synthesis Catechol derivative, 1,2-DihaloethaneK₂CO₃, Na₂CO₃, etc.Widely used, versatile for substituted catechols. nih.govnih.gov
DMC Chemistry Catechol, Dimethyl CarbonateDABCO"Green" alternative, avoids halogenated reagents. researchgate.net
Comparison of synthetic routes to the dihydrobenzodioxine scaffold.

Further research into electrophilic iodocyclization reactions, while demonstrated for benzo[b]furans, suggests potential pathways for creating iodo-functionalized heterocyclic compounds from appropriate alkyne precursors, which could be a future direction for the direct synthesis of 5-Iodo-2,3-dihydrobenzo[b] elsevierpure.comacs.orgdioxine scielo.br.

Chemical Transformations and Mechanistic Investigations of 5 Iodo 2,3 Dihydrobenzo B 1 2 Dioxine

Nucleophilic Substitution Reactions Involving the Iodine Atom

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom in 5-Iodo-2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine is not a commonly reported transformation. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. diva-portal.org The 2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine moiety is not sufficiently electron-withdrawing to facilitate this pathway under standard conditions.

Instead, the displacement of the iodine atom is most effectively achieved through metal-catalyzed cross-coupling reactions, which proceed via mechanisms distinct from SNAr. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) represents a formal nucleophilic substitution of an amine for the aryl iodide. These reactions have been extensively developed for a wide range of aryl iodides and amines, utilizing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. capes.gov.bracs.org While specific examples employing 5-Iodo-2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine are not detailed in the provided sources, the general applicability of the method to aryl iodides suggests its feasibility. capes.gov.bracs.org The choice of ligand and reaction conditions is crucial, as the iodide byproduct can sometimes inhibit the catalyst. capes.gov.br

Oxidation and Reduction Pathways of the Dihydrobenzodioxine Moiety

The 2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine system possesses a reactivity profile intermediate between that of an aliphatic ether and a fully aromatic dibenzo[b,e] capes.gov.brresearchgate.netdioxin. thieme-connect.de The dihydrodioxine ring can be susceptible to oxidation. For example, the parent 1,4-dioxin, which lacks the fused benzene (B151609) ring, readily adds bromine across one of the double bonds and can be oxidized by reagents like peroxybenzoic acid. thieme-connect.de While specific oxidation reactions on the 5-iodo derivative are not documented in the search results, such pathways could potentially lead to ring-opened products or modification of the ethylene (B1197577) glycol bridge.

Conversely, while the dihydrobenzodioxine ring itself is relatively stable to reduction, substituents on the aromatic ring can be readily reduced without affecting the heterocyclic core. In the synthesis of derivatives of 2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine-5-carboxamide, a nitro group on the aromatic ring was successfully reduced to an amine using iron in acetic acid. nih.gov This demonstrates the chemical stability of the dihydrodioxine moiety under these specific reductive conditions.

Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2,3-dihydrobenzo[b]capes.gov.brresearchgate.netdioxine

The carbon-iodine bond in 5-Iodo-2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine is the primary site for synthetic elaboration, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides allows these couplings to proceed under mild conditions. researchgate.net

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org This reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for aryl iodides and can be carried out under mild, often room temperature, conditions. libretexts.org

The catalytic cycle involves the oxidative addition of the aryl iodide (5-Iodo-2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine) to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, CuI, and the base) and subsequent reductive elimination to yield the arylated alkyne product and regenerate the Pd(0) catalyst. wikipedia.org Copper-free protocols have also been developed. nih.gov

Table 1: Typical Conditions for Sonogashira Coupling of Aryl Iodides
ParameterTypical Reagents/ConditionsReference
Palladium CatalystPdCl2(PPh3)2, Pd(OAc)2, Pd(PPh3)4 libretexts.org
Copper Co-catalystCopper(I) iodide (CuI) wikipedia.org
BaseTriethylamine (Et3N), Diethylamine (Et2NH), DABCO wikipedia.orgnih.gov
SolventAmine base, DMF, THF wikipedia.org
TemperatureRoom Temperature to 100 °C libretexts.org

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. wikipedia.org 5-Iodo-2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine, as an aryl iodide, is an ideal substrate for this transformation.

The generally accepted mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the alkene (migratory insertion) to form a σ-alkyl palladium(II) intermediate. thieme-connect.de The final step is a syn-β-hydride elimination, which releases the substituted alkene product and forms a hydridopalladium(II) species. The base then regenerates the active Pd(0) catalyst. thieme-connect.de Intramolecular versions of the Heck reaction are particularly useful for constructing cyclic systems. thieme-connect.deyoutube.com

Table 2: Typical Conditions for Heck Reaction of Aryl Iodides
ParameterTypical Reagents/ConditionsReference
Palladium CatalystPd(OAc)2, PdCl2, Pd(PPh3)4 wikipedia.org
LigandTriphenylphosphine (PPh3), BINAP wikipedia.org
BasePotassium acetate (B1210297) (KOAc), Triethylamine (Et3N), Sodium carbonate (Na2CO3) wikipedia.org
SolventDMF, Acetonitrile (B52724), Toluene wikipedia.org
Temperature80 °C to 140 °C wikipedia.org

Ring-Opening and Cyclization Reactions of the 2,3-Dihydrobenzo[b]capes.gov.brresearchgate.netdioxine System

While the 2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine ring is generally stable, it can participate in ring-opening and cyclization reactions under specific conditions, particularly when suitably functionalized. A notable example involves the conversion of 2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine-2-carboxamides (derived from 2-haloanilines) into 3-oxoquinolin-2(1H)-ones. researchgate.net210.212.36 This transformation proceeds through a base-mediated ring-opening of the dihydrobenzodioxine moiety to generate an acrylamide (B121943) intermediate in situ. researchgate.net This intermediate then undergoes an intramolecular Heck-type reaction, involving a formal 6-endo-trig cyclization, to furnish the quinolinone product. researchgate.net210.212.36 The isolation and subsequent reaction of the proposed acrylamide intermediate provided strong evidence for this mechanistic pathway. researchgate.net

Conversely, tandem reactions can be employed to construct the dihydrobenzodioxine ring system. For example, 2-prop-2-ynyloxyphenols can undergo a palladium-catalyzed oxidative aminocarbonylation followed by an intramolecular conjugate addition to form functionalized 2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine derivatives. researchgate.net

Investigations into Reaction Kinetics and Thermodynamics

Specific kinetic or thermodynamic studies on reactions involving 5-Iodo-2,3-dihydrobenzo[b] capes.gov.brresearchgate.netdioxine were not found in the search results. However, kinetic studies on palladium-catalyzed reactions of general aryl iodides provide valuable insights.

For the Heck reaction, comparative kinetic studies of aryl iodides and bromides have shown that the nature of the halide influences the rate-determining step. researchgate.net For reactive aryl iodides, steps following the initial oxidative addition, such as migratory insertion or C-H bond cleavage during the base-mediated elimination, can be turnover-limiting. researchgate.net The use of kinetic isotope effects can help elucidate whether aryl radical intermediates are involved, particularly in photoactivated palladium-catalyzed processes. nih.gov

In palladium-catalyzed amination reactions, kinetic studies have revealed that the iodide anion (X-), a byproduct of the oxidative addition of the aryl iodide, can act as an inhibitor to the catalyst. capes.gov.br This can be mitigated by using solvent systems in which the iodide salt byproduct precipitates, thereby driving the reaction to completion. capes.gov.br

Mechanistic Studies of Halogen Activation and Functional Group Interconversions of 5-Iodo-2,3-dihydrobenzo[b]wikipedia.orgbyjus.comdioxine

The transformation of the carbon-iodine (C-I) bond in 5-iodo-2,3-dihydrobenzo[b] wikipedia.orgbyjus.comdioxine is a key process for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives. The activation of this halogen is typically achieved through transition-metal-catalyzed cross-coupling reactions, which proceed via well-established mechanistic pathways. These reactions generally involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnih.gov

The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl iodide to a low-valent transition metal center, most commonly a palladium(0) complex. wikipedia.orglibretexts.org In this step, the palladium inserts itself into the C-I bond, leading to the formation of a square planar palladium(II) species. The reactivity of aryl halides in this step generally follows the order I > Br > Cl > F, making aryl iodides like 5-iodo-2,3-dihydrobenzo[b] wikipedia.orgbyjus.comdioxine highly reactive substrates. wikipedia.org

Following oxidative addition, the subsequent step is transmetalation , where a functional group from an organometallic reagent is transferred to the palladium(II) center, displacing the iodide. The nature of this step varies depending on the specific cross-coupling reaction. For instance, in Suzuki-Miyaura coupling, an organoboron reagent is used, and the transmetalation is typically facilitated by a base. nih.govnih.gov In Stille coupling, an organostannane is employed, while in Sonogashira coupling, a copper acetylide, often generated in situ, participates in this step. wikipedia.orglibretexts.org

The final step of the catalytic cycle is reductive elimination , where the newly formed carbon-carbon or carbon-heteroatom bond is created, and the palladium(0) catalyst is regenerated. wikipedia.orglibretexts.org This step allows the catalyst to re-enter the cycle, enabling the transformation of multiple substrate molecules.

Beyond palladium catalysis, copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative route for functional group interconversion. organic-chemistry.orgwikipedia.orgrug.nl The mechanism of the Ullmann reaction is more debated but is thought to involve the formation of an organocopper intermediate. organic-chemistry.org This can proceed through oxidative addition of the aryl iodide to a copper(I) species, followed by reaction with a nucleophile and subsequent reductive elimination.

The functionalization of 5-iodo-2,3-dihydrobenzo[b] wikipedia.orgbyjus.comdioxine is not limited to C-C bond formation. The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving the oxidative addition of the aryl iodide, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org

The following table summarizes various cross-coupling reactions applicable to the functionalization of 5-iodo-2,3-dihydrobenzo[b] wikipedia.orgbyjus.comdioxine, along with the key mechanistic features.

Reaction NameCoupling PartnerCatalyst System (Typical)Key Mechanistic StepsResulting Functional Group
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., boronic acids, esters)Pd(0) complex, BaseOxidative Addition, Transmetalation, Reductive EliminationAryl, Vinyl, Alkyl
Heck Reaction AlkenePd(0) complex, BaseOxidative Addition, Migratory Insertion, β-Hydride EliminationSubstituted Alkene
Sonogashira Coupling Terminal AlkynePd(0) complex, Cu(I) co-catalyst, BaseOxidative Addition, Transmetalation (from Cu-acetylide), Reductive EliminationAlkyne
Buchwald-Hartwig Amination AminePd(0) complex, BaseOxidative Addition, Amine Coordination/Deprotonation, Reductive EliminationAmine
Ullmann Condensation Alcohol, Amine, ThiolCu(I) salt, Ligand, BaseOxidative Addition, Nucleophilic Attack, Reductive EliminationEther, Amine, Thioether

Detailed mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and the isolation and characterization of intermediates, alongside computational methods like Density Functional Theory (DFT) calculations. wildlife-biodiversity.com These studies provide valuable insights into the transition states and energy profiles of the reaction pathways, aiding in the optimization of reaction conditions and the development of more efficient catalytic systems. While the general principles of these reactions are well-understood, specific mechanistic nuances can be influenced by the ligands on the metal center, the solvent, and the nature of the base employed. wildlife-biodiversity.com

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Iodo 2,3 Dihydrobenzo B 1 2 Dioxine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful technique for elucidating the precise structure of 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine in solution. By analyzing the chemical shifts, coupling constants, and correlations in one- and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine is expected to show distinct signals for the aromatic and the aliphatic protons of the dihydrodioxine ring system.

The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) typically appear as a complex multiplet or two separate multiplets in the aliphatic region, approximately between δ 4.2 and 4.4 ppm. In the parent compound, 2,3-dihydrobenzo[b] nih.govnih.govdioxine, these protons present as a singlet at around 4.26 ppm, but substitution on the aromatic ring can alter their magnetic equivalence.

The aromatic region will display signals corresponding to the three protons on the substituted benzene (B151609) ring. The iodine atom and the ether linkages exert significant influence on the chemical shifts of these protons through their electronic effects (inductive and resonance). Based on analogous structures, the proton ortho to the iodine atom (H-6) is expected to be the most deshielded. The expected signals would be:

A doublet for the H-6 proton.

A doublet of doublets for the H-7 proton.

A doublet for the H-8 proton.

The interpretation of the coupling patterns (ortho, meta, and para J-couplings) is crucial for the unambiguous assignment of these aromatic protons.

Table 1: Predicted ¹H NMR Data for 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-3~4.30s (or m)-
H-6~7.20dJ ≈ 2.0 (meta)
H-7~6.70ddJ ≈ 8.5 (ortho), 2.0 (meta)
H-8~7.05dJ ≈ 8.5 (ortho)

Note: Data are predictive and based on analyses of structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides essential information on the carbon framework of the molecule. For 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine, eight distinct signals are anticipated, corresponding to its eight carbon atoms.

The two equivalent methylene (B1212753) carbons of the dihydrodioxine ring are expected to resonate in the aliphatic region, typically around δ 64 ppm.

The six carbons of the benzene ring will appear in the aromatic region (δ 100-150 ppm). The carbon atom directly bonded to the iodine (C-5) will have its chemical shift significantly influenced by the heavy atom effect, generally shifting it to a lower frequency (upfield) compared to the other carbons. This signal is expected around δ 85-90 ppm. The two quaternary carbons (C-4a and C-8a) are part of the ether linkages and will be deshielded. Their precise assignment, along with the other aromatic carbons, is confirmed using 2D NMR techniques.

Table 2: Predicted ¹³C NMR Data for 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2, C-3~64.5
C-5~87.0
C-6~129.0
C-7~118.0
C-8~125.0
C-4a~144.0
C-8a~142.0

Note: Data are predictive and based on analyses of structurally similar compounds. Quaternary carbon assignments require confirmation by 2D NMR.

To confirm the assignments made from 1D NMR spectra and to elucidate the complete molecular structure, a suite of 2D NMR experiments is employed. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It would be used to confirm the coupling between the aromatic protons H-7 and H-8, and potentially between H-6 and H-7, solidifying their assignments. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the signals for C-2/C-3, C-6, C-7, and C-8 by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying longer-range (2- to 3-bond) couplings between protons and carbons. nih.gov It is crucial for assigning the quaternary carbons. For instance, correlations from the methylene protons (H-2, H-3) to the quaternary carbons C-4a and C-8a would confirm their positions. Similarly, correlations from the aromatic protons to the iodinated carbon (C-5) and the other quaternary carbons would finalize the structural elucidation. nih.gov

TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a spin system. In this case, it would highlight the entire network of coupled aromatic protons.

The combined application of these 2D NMR techniques provides irrefutable evidence for the structure of 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine. bas.bgresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. scirp.org The resulting mass spectrum provides a unique fingerprint of the molecule.

For 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine (C₈H₇IO₂), the molecular ion peak [M]⁺• is expected to be prominent at a mass-to-charge ratio (m/z) of 262. This peak would confirm the molecular weight of the compound. nist.gov

The fragmentation pattern can provide valuable structural information. Key expected fragments would include:

[M - C₂H₄O]⁺• (m/z 218): Loss of an ethylene (B1197577) oxide molecule from the dihydrodioxine ring.

[M - I]⁺ (m/z 135): Loss of the iodine radical, which would result in a cation of the dihydrobenzo[b] nih.govnih.govdioxine moiety.

A prominent peak at m/z 127: Corresponding to the I⁺ ion.

The analysis of these and other fragments helps to confirm the presence of both the iodo-substituent and the dihydrodioxine ring system. scirp.org

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion with high precision (typically to four or more decimal places). nih.gov This allows for the unambiguous determination of the elemental formula of the compound. For a molecule to be identified as 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine, the experimentally measured exact mass must match the calculated theoretical mass for the formula C₈H₇IO₂.

Table 3: HRMS Data for 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine

FormulaIonCalculated Exact Mass (m/z)
C₈H₇IO₂[M]⁺261.9491
C₈H₈IO₂[M+H]⁺262.9569

Note: The calculated masses are based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁶O).

This high level of mass accuracy provided by HRMS, often utilizing techniques like Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) or Orbitrap analyzer, definitively confirms the elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. nih.gov

Single Crystal X-Ray Diffraction Analysis for Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters are fundamental descriptors of a crystal's structure. They define the symmetry of the crystal and the dimensions of its basic repeating unit. For instance, the analysis of a related isoflavone (B191592) compound containing a 2,3-dihydrobenzo[b] nih.govmdpi.comdioxin moiety revealed it crystallizes in the monoclinic space group P2₁/c. mdpi.com Another derivative, 5-((2,3-dihydrobenzo[b] nih.govmdpi.comdioxin-6-yl)methylene)-thiazolidine-2,4-dione, was found to crystallize in the triclinic system with the space group P1. researchgate.net

Below is an example data table of unit cell parameters for an isoflavone derivative, 3-(2,3-dihydrobenzo[b] nih.govmdpi.comdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, which contains the core structure of interest. mdpi.com

Table 1: Example Crystallographic Data for a 2,3-dihydrobenzo[b] nih.govmdpi.comdioxin Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.0654(5)
b (Å) 11.0666(5)
c (Å) 23.9550(11)
β (°) 101.3757(16)
Volume (ų) 3135.7(2)

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

Detailed analysis of the geometric parameters from an SCXRD experiment provides insight into the molecule's electronic and steric properties. Bond lengths and angles within the benzodioxin ring system are compared to standard values to identify any strain or unusual bonding characteristics. For example, in a studied derivative, significant differences were observed in the bond lengths around the disordered 1,4-dioxane (B91453) ring. mdpi.com For one conformer, the O–C and C–C bond lengths were 1.412(4) Å and 1.506(8) Å respectively, while in the minor conformer, these were 1.513(7) Å and 1.458(13) Å. mdpi.com Dihedral angles, which describe the rotation around bonds, are crucial for defining the three-dimensional shape of the molecule, particularly the puckering of the non-aromatic dioxane ring.

Conformational Analysis and Molecular Disorder Studies

The flexible, non-aromatic 1,4-dioxane ring in 5-Iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine can adopt various conformations, such as a half-chair or a twist-boat. SCXRD can precisely determine the preferred conformation in the solid state. In some crystal structures, the molecule may exhibit disorder, where a part of the molecule occupies multiple positions. In the study of 3-(2,3-dihydrobenzo[b] nih.govmdpi.comdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, the methylene groups of the 1,4-dioxane ring were found to be disordered over two positions. mdpi.com The relative occupancies for the major and minor components were determined to be approximately 0.81 and 0.19 for one of the independent molecules in the asymmetric unit. mdpi.com

Intermolecular Interactions and Crystal Packing (e.g., C-H···O Hydrogen Bonds, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These non-covalent forces, such as hydrogen bonds, halogen bonds, and π–π stacking, dictate the physical properties of the solid. For derivatives of 2,3-dihydrobenzo[b] nih.govmdpi.comdioxine, weak C–H···O hydrogen bonds are significant, linking molecules into chains or more complex three-dimensional networks. mdpi.com

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The analysis maps various properties onto the molecular surface, with red spots on the d_norm surface indicating close intermolecular contacts. nih.gov For iodo-containing organic compounds, Hirshfeld analysis can effectively delineate and quantify interactions such as C-H···O hydrogen bonds and I···O halogen bonds, which play a crucial role in the crystal packing. nih.gov The analysis generates two-dimensional fingerprint plots that summarize the relative contributions of different types of intermolecular contacts, such as F⋯H, F⋯I, and C⋯H interactions in fluorinated and iodinated compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info The IR spectrum of 5-Iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Table 2: Predicted IR Absorption Bands for 5-Iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine

Functional Group Bond Type Expected Wavenumber (cm⁻¹)
Aromatic Ring C=C Stretch 1600-1450
Ether C-O-C Asymmetric Stretch 1275-1200
Ether C-O-C Symmetric Stretch 1150-1085
Aromatic C-H C-H Stretch 3100-3000
Aliphatic C-H C-H Stretch 3000-2850
Aromatic C-H C-H Out-of-plane Bend 900-675

The presence of a strong band in the 1275-1200 cm⁻¹ region would be indicative of the aryl-alkyl ether linkage, while absorptions in the 1600-1450 cm⁻¹ range would confirm the benzene ring. The low-frequency band for the C-I stretch is also a key identifier.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for the purification and purity assessment of synthesized chemical compounds. For derivatives of 5-Iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine, several techniques are employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method often used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. nih.gov

Column Chromatography: For purification on a larger scale, silica (B1680970) gel column chromatography is commonly used. A solvent system, often a mixture of petroleum ether and ethyl acetate (B1210297) in varying gradients, is used to elute the compound from the silica gel, separating it from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are high-resolution techniques used for the final purity assessment of the compound. ambeed.combldpharm.com HPLC can provide a quantitative measure of purity (e.g., >95%). Furthermore, HPLC is a powerful tool for the separation of closely related isomers, such as the positional isomers 5-Iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine and 6-Iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine, which may be difficult to separate by other means. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry to confirm the identity and purity of the target compound. ambeed.com

Table of Mentioned Compounds

Compound Name
5-Iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine
6-Iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine
3-(2,3-dihydrobenzo[b] nih.govmdpi.comdioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one
5-((2,3-dihydrobenzo[b] nih.govmdpi.comdioxin-6-yl)methylene)-thiazolidine-2,4-dione
Petroleum ether

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of semi-polar to polar organic molecules. For 5-Iodo-2,3-dihydrobenzo[b] nih.govrestek.comdioxine, reversed-phase HPLC would be the most probable mode of separation, utilizing a non-polar stationary phase and a polar mobile phase.

Methodology and Expected Findings:

The separation of 5-Iodo-2,3-dihydrobenzo[b] nih.govrestek.comdioxine by HPLC would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small percentage of an acid like formic acid or acetic acid to improve peak shape and ionization efficiency if coupled to a mass spectrometer. nih.govacs.org The retention time of the compound is influenced by its polarity; the presence of the iodine atom and the dioxine ring will dictate its interaction with the stationary phase.

A study on the selective identification of organic iodine compounds using liquid chromatography-high resolution mass spectrometry (LC-HRMS) demonstrated the successful separation and detection of various iodo-aromatic compounds. nih.govacs.orgbohrium.com This approach allows for the determination of retention times and the acquisition of mass spectral data for structural confirmation. nih.govacs.orgbohrium.com Similarly, the analysis of brominated compounds by HPLC-MS has shown that the isotopic pattern of the halogen can be a powerful tool for identification. nih.gov

Hypothetical HPLC Parameters and Expected Retention Time:

The following table outlines a plausible set of HPLC conditions for the analysis of 5-Iodo-2,3-dihydrobenzo[b] nih.govrestek.comdioxine.

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm or Mass Spectrometry (ESI+)
Expected Retention Time 8-12 minutes

This is an interactive data table. Users can sort and filter the data.

The expected retention time is an estimate based on the analysis of similar aromatic compounds. The actual retention time would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. Given the likely volatility of 5-Iodo-2,3-dihydrobenzo[b] nih.govrestek.comdioxine, GC-MS is a well-suited method for its detection and structural elucidation. The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govnih.gov

Methodology and Expected Findings:

In a typical GC-MS analysis, the sample containing 5-Iodo-2,3-dihydrobenzo[b] nih.govrestek.comdioxine would be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column, often coated with a non-polar or semi-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. tdi-bi.comnih.gov

The mass spectrum of 5-Iodo-2,3-dihydrobenzo[b] nih.govrestek.comdioxine is expected to show a prominent molecular ion peak (M+). The presence of the iodine atom (monoisotopic mass of 126.9 u) will result in a characteristic isotopic pattern. whitman.edu Fragmentation patterns are crucial for structural confirmation. Common fragmentation pathways for aromatic compounds include the loss of substituents and the cleavage of the aromatic ring. whitman.edu For 5-Iodo-2,3-dihydrobenzo[b] nih.govrestek.comdioxine, expected fragments could arise from the loss of the iodine atom, or cleavage of the dihydrodioxine ring.

Hypothetical GC-MS Parameters and Expected Fragmentation Pattern:

The following table presents a set of plausible GC-MS conditions for the analysis of 5-Iodo-2,3-dihydrobenzo[b] nih.govrestek.comdioxine.

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Program 100 °C (1 min), then 10 °C/min to 300 °C (5 min)
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-400 m/z
Expected Molecular Ion (M+) m/z 278
Expected Key Fragments m/z 151 ([M-I]+), m/z 127 ([I]+), m/z 76 ([C6H4]+)

This is an interactive data table. Users can sort and filter the data.

The fragmentation pattern is a prediction based on the general fragmentation of iodo-aromatic compounds and benzodioxane derivatives. whitman.edu The definitive fragmentation pattern would require experimental verification. The use of a halogen-specific detector in GC could also enhance the selectivity for this compound. nih.gov

Computational and Theoretical Investigations of 5 Iodo 2,3 Dihydrobenzo B 1 2 Dioxine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine various molecular properties, offering a balance between accuracy and computational cost. researchgate.net

The initial step in the computational analysis of 5-Iodo-2,3-dihydrobenzo[b] nih.govdioxine involves the optimization of its molecular geometry. This process uses DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or TZ2P, to find the lowest energy conformation of the molecule. researchgate.netnih.gov The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. bhu.ac.in

The electronic structure is simultaneously determined, providing insights into the distribution of electron density across the molecule. This information is fundamental for understanding the molecule's stability and chemical nature. For instance, Mulliken population analysis can be performed to calculate the partial atomic charges on each atom, revealing insights into the electrostatic properties and local polarity within the molecule. bhu.ac.in

Table 1: Predicted Geometrical Parameters for 5-Iodo-2,3-dihydrobenzo[b] nih.govdioxine from DFT Calculations Note: The following data are illustrative examples based on DFT calculations for analogous structures. Actual values would be derived from a specific computational output file for the target molecule.

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC-I~2.10 Å
Bond LengthC-O (dioxine ring)~1.37 Å
Bond LengthC-C (aromatic)~1.40 Å
Bond AngleC-C-I~120.1°
Bond AngleO-C-C (dioxine ring)~109.5°
Dihedral AngleO-C-C-O (dioxine ring)~-25.0° (puckered conformation)

DFT calculations are a reliable tool for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield predicted ¹H and ¹³C NMR chemical shifts. researchgate.net

Table 2: Illustrative Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (ppm) Note: This table presents experimental data for a related compound and hypothetical predicted data for the target compound to illustrate the application of DFT in NMR analysis.

Atom PositionCompoundData TypeChemical Shift (ppm)
C55-Iodo-2,3-dihydrobenzo[b] nih.govdioxinePredicted (DFT)~95.0
C65-Iodo-2,3-dihydrobenzo[b] nih.govdioxinePredicted (DFT)~130.0
C2/C32,3-Dihydrobenzo[b] nih.govdioxine-5-carboxamideExperimental nih.gov63.55 / 64.49
C2/C35-Iodo-2,3-dihydrobenzo[b] nih.govdioxinePredicted (DFT)~64.0 / 65.0

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govnih.gov The energies of these orbitals, which can be calculated using DFT methods, are critical indicators of a molecule's electronic properties. nih.govschrodinger.com The HOMO energy (EHOMO) is related to the ionization potential, representing the energy required to remove an electron. The LUMO energy (ELUMO) is related to the electron affinity, representing the energy released when an electron is added. nih.gov For 5-Iodo-2,3-dihydrobenzo[b] nih.govdioxine, the HOMO is expected to be localized primarily on the electron-rich benzodioxine ring system, while the LUMO may be distributed across the aromatic ring and influenced by the C-I bond. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). schrodinger.comyoutube.com This gap is a crucial descriptor of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap indicates that a molecule is more reactive, more polarizable, and requires less energy for electronic excitation. wikipedia.orgnih.gov The analysis of the HOMO-LUMO gap for 5-Iodo-2,3-dihydrobenzo[b] nih.govdioxine is essential for predicting its behavior in chemical reactions, as it points to its potential as either an electrophile or a nucleophile and its susceptibility to electronic transitions. wikipedia.org

Table 3: Representative FMO Energy Values from DFT Calculations Note: Values are illustrative, based on similar heterocyclic compounds studied by DFT, and are presented in both Hartrees and electronvolts (eV).

ParameterEnergy (Hartree)Energy (eV)
EHOMO-0.225-6.12
ELUMO-0.051-1.39
ΔE (Gap)0.1744.73

Analysis of Halogen Bonding Interactions within 5-Iodo-2,3-dihydrobenzo[b]benchchem.comnih.govdioxine

Halogen bonding is a non-covalent interaction where a halogen atom functions as an electrophilic center (a Lewis acid), interacting with a nucleophilic region (a Lewis base). nih.govnih.gov This phenomenon is particularly significant for heavier halogens like iodine. In 5-Iodo-2,3-dihydrobenzo[b] nih.govdioxine, the iodine atom attached to the aromatic ring can participate in halogen bonding.

This interaction arises from an anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent C-I bond. nih.gov This electropositive region can engage in attractive interactions with electron-rich atoms like oxygen or nitrogen from other molecules. DFT calculations are instrumental in characterizing these interactions by determining their binding energies, which can range from weak van der Waals forces to stronger interactions comparable to hydrogen bonds. nih.gov The strength of the halogen bond is influenced by the electron-withdrawing nature of the substituent, which in this case is the benzodioxine ring. nih.gov The ability to form such bonds can significantly influence the compound's crystal packing, molecular recognition properties, and potential role in materials science or as a catalyst. nih.govnih.govresearchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules, offering insights into their structural flexibility and intermolecular interactions. In the context of 5-Iodo-2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxine, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with its environment at an atomic level. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to map out the potential energy surface and identify stable and transient conformations.

The conformational flexibility of 5-Iodo-2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxine primarily arises from the puckering of the 1,4-dioxine ring and the rotational freedom of the C-I bond relative to the benzene (B151609) ring. The dihydrodioxine ring is not planar and can adopt various conformations, such as a twisted-sofa or a half-chair form. MD simulations can elucidate the energetic barriers between these conformations and the preferred puckering states of the molecule.

In a typical MD simulation of 5-Iodo-2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxine, the molecule is placed in a simulation box, often solvated with a chosen solvent like water or a non-polar solvent to mimic different chemical environments. The system is then subjected to a series of energy minimization and equilibration steps before the production run, from which trajectory data is collected. This data provides a time-resolved view of the atomic positions, which can be analyzed to understand various dynamic properties.

Research Findings from Simulated Trajectories:

Analysis of MD trajectories for 5-Iodo-2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxine would likely focus on several key aspects. The primary focus would be on the dihedral angles within the dihydrodioxine ring, which define its pucker. By plotting the distribution of these dihedral angles over time, the most probable conformations can be identified. For instance, the O-C-C-O dihedral angle is a critical parameter for describing the twist of the ring.

Furthermore, simulations can explore the interaction of the iodine atom with the rest of the molecule and with the surrounding solvent. The bulky and polarizable nature of the iodine atom can significantly influence the conformational preferences and the intermolecular interaction patterns of the parent molecule. For example, the presence of the iodo group can affect the electrostatic potential surface of the molecule, influencing how it interacts with other molecules.

MD simulations can also be employed to study the aggregation behavior of 5-Iodo-2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxine in solution. By simulating multiple molecules, one can observe the formation of dimers or larger clusters and analyze the nature of the non-covalent interactions, such as π-π stacking and halogen bonding, that stabilize these assemblies.

Below are representative data tables that could be generated from such molecular dynamics simulations.

Table 1: Key Dihedral Angles and Their Predominant Values from a Simulated Trajectory of 5-Iodo-2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxine

Dihedral AngleAtom SequencePredominant Angle (degrees)Conformation
τ1O1-C2-C3-O4± 55-60Half-Chair/Twist
τ2C8a-O1-C2-C3± 30-35Half-Chair/Twist
τ3C4a-O4-C3-C2± 30-35Half-Chair/Twist
τ4C5-C4a-O4-C3175-180Pseudo-axial/equatorial orientation

Note: The values in this table are illustrative and represent typical ranges observed for substituted dihydrobenzo[b] nih.govsigmaaldrich.comdioxine systems in molecular dynamics simulations.

Table 2: Non-bonded Interaction Energies between a 5-Iodo-2,3-dihydrobenzo[b] nih.govsigmaaldrich.comdioxine Molecule and a Solvent Molecule (Water) from Simulation

Interaction TypeAverage Energy (kcal/mol)Key Interacting Atoms
van der Waals-2.5 to -3.5Benzene ring and water
Electrostatic-1.0 to -2.0Iodine atom and water oxygen
Electrostatic-1.5 to -2.5Dioxine oxygens and water hydrogens

Note: These energy values are hypothetical examples to illustrate the types of interactions that can be quantified through MD simulations.

Applications in Advanced Organic Synthesis

5-Iodo-2,3-dihydrobenzo[b]nih.govmdpi.comdioxine as a Versatile Building Block

The utility of 5-iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine as a foundational unit in synthesis stems from the reactivity of its aryl iodide group. This group is an excellent substrate for numerous palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing chemists to append a wide variety of functional groups and molecular fragments to the benzodioxine core. This versatility is crucial for building libraries of compounds for screening purposes and for the targeted synthesis of complex molecules.

The construction of polycyclic heteroaromatic compounds is a significant area of organic synthesis, and iodo-substituted precursors are instrumental in this field. A key strategy involves iodocyclization reactions, where the iodine atom participates directly in the formation of a new ring. For instance, a facile approach for synthesizing substituted iodo-benzo[a]phenazines has been developed using a 6-endo-dig ring closure. rsc.org This process proceeds through an iodonium (B1229267) ion intermediate, which is followed by a nucleophilic cyclization involving a C-H bond of an adjacent aromatic ring. rsc.org The resulting polycyclic structures can be further diversified through subsequent coupling reactions at the newly installed iodine site. rsc.org

Photochemical cyclizations represent another powerful method for accessing complex heterocyclic systems. chim.it These reactions, often conducted in the presence of a catalytic amount of iodine, can lead to the formation of intricate structures like indolocarbazoles through an oxidative photocyclization pathway. chim.it

Table 1: Examples of Iodocyclization for Polycyclic Synthesis

Starting Material TypeReagentReaction TypeProduct ClassRef.
2-Aryl-3-(alkylethynyl)quinoxalineI₂6-endo-dig IodocyclizationIodo-benzo[a]phenazine rsc.org
Diaryl StilbenoidI₂ (catalyst), AirOxidative PhotocyclizationPhenanthridine chim.it
N-Aryl EnamideI₂ (catalyst), AirOxidative PhotocyclizationPyrrolocarbazole chim.it

The 2,3-dihydrobenzo[b] nih.govmdpi.comdioxine moiety is a privileged scaffold found in many biologically active compounds. Using the 5-iodo derivative as a starting point allows for its incorporation into larger, novel heterocyclic frameworks. For example, palladium-catalyzed tandem reactions can be employed to build complex structures. A tandem oxidative aminocarbonylation followed by an intramolecular conjugate addition has been used to synthesize 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govmdpi.comdioxine derivatives from related propargyl precursors. researchgate.net This demonstrates how the core benzodioxine structure can be elaborated into more complex heterocyclic systems. Further synthetic strategies have been developed to produce various compounds containing the 1,4-dioxane (B91453) ring system, which have been evaluated for biological activities. researchgate.net

Reagent in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Aryl iodides like 5-iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine are excellent candidates for MCRs, particularly those involving palladium catalysis. For example, the synthesis of functionalized 1,4-dihydropyridines can be achieved through one-pot MCRs. frontiersin.org While specific examples using 5-iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine are not extensively documented, the principles are well-established for similar aryl iodides.

A plausible MCR could involve the reaction of 5-iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine, an amine, and carbon monoxide in a palladium-catalyzed aminocarbonylation, followed by trapping with another component. Cascade processes, where a sequence of intramolecular reactions is triggered by a single event, are also enabled by this substrate. The formation of an initial cross-coupling product can be designed to undergo subsequent spontaneous cyclizations, leading to complex heterocyclic scaffolds in a single, efficient operation.

Preparation of Functionalized 2,3-Dihydrobenzo[b]nih.govmdpi.comdioxine Derivatives

A primary application of 5-iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine is its conversion into other functionalized derivatives of the parent ring system. The iodo group can be readily transformed into a variety of other functionalities. For instance, it can be converted into a carboxylic acid, which can then be transformed into an amide. This strategy was employed in the synthesis of 2,3-dihydrobenzo[b] nih.govmdpi.comdioxine-5-carboxamide, a compound identified as an inhibitor of the enzyme PARP1. nih.govnih.gov

Further functionalization of the benzodioxine ring can be achieved through electrophilic substitution reactions. Nitration of the 2,3-dihydrobenzo[b] nih.govmdpi.comdioxine-5-carboxamide scaffold using a mixture of nitric acid and trifluoroacetic acid yields C7-nitro and C8-nitro derivatives. nih.gov Additionally, the synthesis of 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govmdpi.comdioxine derivatives has been accomplished through a palladium-catalyzed process involving aminocarbonylation and cyclization. researchgate.net The availability of related aldehydes, such as 5-iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine-6-carbaldehyde, further expands the synthetic possibilities for creating diverse derivatives. chemicalbook.com

Table 2: Synthesis of Functionalized 2,3-Dihydrobenzo[b] nih.govmdpi.comdioxine Derivatives

PrecursorReagents & ConditionsProductYieldRef.
Methyl 2,3-dihydrobenzo[b] nih.govmdpi.comdioxine-5-carboxylate1. LiOH; 2. Mixed-anhydride method2,3-Dihydrobenzo[b] nih.govmdpi.comdioxine-5-carboxamide70% nih.gov
2,3-Dihydrobenzo[b] nih.govmdpi.comdioxine-5-carboxamideNitric acid, Trifluoroacetic acid7-Nitro-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine-5-carboxamideN/A nih.gov
2-Prop-2-ynyloxyphenolCO/Air, Secondary Amine, PdI₂/KI(Z)-2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govmdpi.comdioxineGood researchgate.net

Stereoselective and Regioselective Synthesis of Advanced Intermediates

Achieving control over stereochemistry and regiochemistry is a hallmark of modern organic synthesis. The use of 5-iodo-2,3-dihydrobenzo[b] nih.govmdpi.comdioxine and related structures facilitates such control.

Regioselectivity is demonstrated in the iodocyclization reactions used to form polycyclic systems. The 6-endo-dig cyclization to form iodo-benzo[a]phenazines is highly regioselective, with the new ring forming at a specific position relative to the existing functionalities. rsc.org Similarly, multicomponent reactions can be designed to be highly regioselective. The synthesis of 1,2-dihydroquinolines from anilines and two different ketones, for example, can yield a single primary regioisomer out of four possibilities when catalyzed by magnesium bromide under solvent-free conditions. researchgate.net

Stereoselectivity has been observed in the synthesis of functionalized benzodioxine derivatives. The palladium-catalyzed tandem oxidative aminocarbonylation and cyclization to form 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govmdpi.comdioxines shows significant stereoselectivity, with the Z-isomer being formed preferentially or exclusively. researchgate.net The specific configuration of the major isomer was confirmed through X-ray diffraction analysis, highlighting the controlled nature of the transformation. researchgate.net

Exploration in Medicinal Chemistry and Ligand Development: Pre Clinical and Mechanistic Insights

Development of 5-Iodo-2,3-dihydrobenzo[b]nih.govnih.govdioxine-based Scaffolds as Enzyme Inhibitors

The inherent structural and electronic properties of the benzodioxine core, modified with an iodine atom at the 5-position, make it an intriguing starting point for the design of enzyme inhibitors. The iodine atom can influence pharmacokinetic properties and provides a site for further chemical modification.

Dihydrofolate Reductase (DHFR) Inhibition

A review of the current scientific literature does not indicate that 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine-based scaffolds have been specifically investigated as inhibitors of Dihydrofolate Reductase (DHFR). Research into DHFR inhibitors has historically focused on other heterocyclic systems, such as those found in methotrexate and trimethoprim fitoterapia.netnih.govnih.gov.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition

The 2,3-dihydrobenzo[b] nih.govnih.govdioxine scaffold has been identified as a promising core structure for the development of potent Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors. researchgate.netresearchgate.net PARP1 is a critical enzyme in the DNA single-strand break repair process, and its inhibition is a clinically validated strategy in cancer therapy.

Through a high-throughput virtual screening of a small molecule library, the closely related analogue, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified as a hit compound with an IC₅₀ value of 5.8 μM against PARP1. researchgate.netresearchgate.net This discovery established the 5-substituted benzodioxine ring as a viable pharmacophore for PARP1 inhibition. Subsequent chemical modifications and scaffold hopping based on this lead compound led to the identification of significantly more potent inhibitors. researchgate.netresearchgate.net

One of the most potent analogues developed from this series was (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamide, which exhibited an IC₅₀ of 0.082 μM. researchgate.netresearchgate.net This demonstrates that the core benzodioxine structure serves as an effective foundation for creating highly active PARP1 inhibitors. The research underscores the potential of the 5-substituted 2,3-dihydrobenzo[b] nih.govnih.govdioxine scaffold, including the 5-iodo derivative, for further exploration in this therapeutic area.

PARP1 Inhibition Data for 2,3-dihydrobenzo[b] nih.govnih.govdioxine Derivatives

CompoundStructurePARP1 IC₅₀ (μM)Reference
2,3-dihydro-1,4-benzodioxine-5-carboxamideStructure of 2,3-dihydro-1,4-benzodioxine-5-carboxamide5.8 researchgate.net
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazine-8-carboxamideStructure of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][<a 1] nih.govoxazine-8-carboxamide" src="https://i.imgur.com/image2.png"/>0.082 researchgate.net

Glucosylceramide Synthase (GCS) Inhibition (structural relationship)

There is no established structural relationship in the current scientific literature between the 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine scaffold and known inhibitors of Glucosylceramide Synthase (GCS). Archetypal GCS inhibitors, such as the analog of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), are structurally distinct, featuring long aliphatic chains and morpholine or pyrrolidine rings, which are critical for their inhibitory activity. researchgate.net

Design and Synthesis of Radioligands for Molecular Imaging (e.g., PET, SPECT)

The structure of 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine is well-suited for the development of radioligands for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov The core scaffold can be labeled with various radionuclides, and the iodine atom itself serves as a key handle for radiolabeling.

Structural Modifications for Radiolabeling with Positron Emitters (e.g., Carbon-11, Fluorine-18)

The development of PET radiotracers requires the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into the molecule of interest. nih.gov

Carbon-11 Labeling: Research has demonstrated the successful radiolabeling of 1,4-benzodioxane derivatives with ¹¹C. Typically, this involves the methylation of a suitable precursor (e.g., a desmethyl- or hydroxyl- precursor) using ¹¹C-labeled methylating agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov For a 5-iodo-benzodioxine scaffold, a precursor could be designed with a reactive site, such as a hydroxyl or amine group, elsewhere on the molecule to allow for ¹¹C-methylation.

Fluorine-18 Labeling: The aryl-iodide bond in 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine is a valuable functional group for introducing ¹⁸F. While direct nucleophilic substitution of the iodide with [¹⁸F]fluoride is challenging on an electron-rich aromatic ring, the iodide can serve as a precursor for organometallic intermediates (e.g., stannanes or boronic esters) which can then undergo radiofluorination. researchgate.net Alternatively, the iodide can be used in transition-metal-catalyzed cross-coupling reactions to attach a prosthetic group that already contains ¹⁸F.

Radioiodine Labeling: The iodine atom itself can be replaced with a radioactive isotope of iodine, such as ¹²³I for SPECT imaging or ¹²⁴I for PET imaging. nih.gov This can often be achieved through an isotopic exchange reaction or by synthesizing the molecule from a radioiodinated precursor.

Development of Imaging Probes for Neurotransmitter Receptors (e.g., 5-HT₄ receptors)

While the development of selective radioligands for imaging serotonin (5-HT) receptors, including the 5-HT₄ subtype, is an active and important area of neuroscience research, the 5-Iodo-2,3-dihydrobenzo[b] nih.govnih.govdioxine scaffold has not been reported as a basis for such imaging probes. nih.gov The literature on 5-HT₄ receptor agonists and antagonists describes a variety of other chemical structures, and currently available radioligands for this target are not based on the benzodioxine framework. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-Iodo-2,3-dihydrobenzo[b]nih.govacs.orgdioxine Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of 5-Iodo-2,3-dihydrobenzo[b] nih.govacs.orgdioxine, research has focused on understanding how modifications to the core structure influence biological activity. The benzodioxine scaffold has been identified as a versatile template in the design of ligands for various receptors and enzymes. researchgate.netmdpi.comrsc.org

Influence of Iodine Substitution on Target Binding Affinity and Selectivity

The substitution of iodine on the benzodioxine ring is a critical determinant of binding affinity and selectivity for specific biological targets. In the development of ligands for the 5-HT₄ receptor, structural modifications were made to the high-affinity antagonist (1-butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-5-carboxylate. nih.govacs.org Studies exploring the replacement of the iodine atom at the 7-position with smaller substituents like nitrile, methyl, or fluoro groups were conducted to evaluate the impact on receptor affinity. nih.govacs.org This research highlights that the presence and position of the iodine atom are not arbitrary but are key for achieving high-affinity binding, as demonstrated in the case of iodinated analogues developed as potential tracers for Single Photon Emission Computed Tomography (SPECT) imaging of the 5-HT₄ receptor. nih.gov

For instance, the derivative (1-butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydrobenzo[b] nih.govacs.orgdioxine-5-carboxylate is an exceptionally high-affinity 5-HT₄ receptor antagonist. nih.gov The iodinated compound was able to effectively displace reference radioiodinated 5-HT₄ receptor antagonists in both in vitro and in vivo brain imaging studies, underscoring the iodine atom's contribution to potent target engagement. nih.gov

Compound ModificationTargetEffect on Binding AffinityReference
Replacement of 7-iodo with nitrile, methyl, or fluoro groups5-HT₄ ReceptorAlters binding affinity, used to probe structural requirements for high affinity. nih.govacs.org
Introduction of iodine to create SPECT tracers5-HT₄ ReceptorMaintains high affinity necessary for effective receptor displacement in vivo. nih.gov
Introduction of nitro or amino groups on the phenyl portionPARP1Resulted in a dramatic loss of inhibitory activity. nih.gov

Role of the Dioxine Ring Structure in Molecular Interactions

The 2,3-dihydrobenzo[b] nih.govacs.orgdioxine ring is not merely a passive scaffold but an active participant in molecular interactions. Its conformation and the electronic properties conferred by its oxygen atoms are crucial for correct orientation and binding within target sites. nih.gov In studies of benzodioxane-benzamides as inhibitors of the bacterial protein FtsZ, the benzodioxane ring was found to be essential for the molecule's correct fitting into a hydrophobic subpocket of the protein. nih.gov

Similarly, in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, the 2,3-dihydro-1,4-benzodioxine-5-carboxamide was selected as a lead structure. nih.govnih.gov Subsequent modifications, including the introduction of polar substituents at the C2 or C3 positions of the dioxine ring, led to analogues with improved enzymatic inhibitory activities. nih.gov Conversely, altering the dioxine ring size by replacing the ethylenedioxy bridge with a methylene (B1212753) or propylene bridge was found to be detrimental to PARP1 inhibition, emphasizing the optimal nature of the six-membered dioxine ring for this specific target. nih.gov This underscores the importance of the dioxine ring's structural integrity for maintaining the precise geometry required for effective molecular interactions. nih.gov

Elucidation of Molecular Mechanisms of Action in Biological Systems (non-clinical)

Understanding the molecular mechanisms through which 5-iodo-2,3-dihydrobenzo[b] nih.govacs.orgdioxine derivatives exert their effects is crucial for their development as therapeutic agents or research tools. This involves identifying their molecular targets and characterizing the specific interactions that govern their biological activity.

Interactions with Molecular Targets (e.g., enzymes, receptors)

Derivatives of the 2,3-dihydrobenzo[b] nih.govacs.orgdioxine scaffold have been shown to interact with a variety of molecular targets, demonstrating the versatility of this chemical motif. mdpi.com

5-HT₄ Receptors : As previously mentioned, certain iodinated derivatives are potent antagonists of the 5-HT₄ receptor, a G-protein coupled receptor implicated in cognition, learning, and memory. nih.govnih.gov The high affinity of these ligands makes them suitable for development as imaging agents for Positron Emission Tomography (PET) to study these receptors in the brain. nih.gov

FtsZ Protein : In the antibacterial field, benzodioxane-benzamides have been identified as inhibitors of the FtsZ protein, which is essential for bacterial cell division. nih.govnih.gov Docking studies indicate that the 1,4-benzodioxane moiety engages in hydrophobic interactions within a narrow subpocket of the FtsZ protein, which is critical for its inhibitory activity. nih.gov

Molecular TargetCompound ClassRole of Benzodioxine MoietyReference
5-HT₄ ReceptorIodinated benzodioxine carboxylatesCore scaffold contributing to high-affinity antagonism. nih.govnih.gov
PARP1 EnzymeBenzodioxine carboxamidesProvides structural framework for optimal orientation in the active site. nih.govnih.gov
FtsZ ProteinBenzodioxane-benzamidesFits into a narrow hydrophobic subpocket, crucial for inhibition. nih.govnih.gov

Influence of Halogen Bonding on Binding Affinity and Specificity

The iodine atom in 5-iodo-2,3-dihydrobenzo[b] nih.govacs.orgdioxine derivatives can participate in a highly directional, non-covalent interaction known as a halogen bond. nih.gov A halogen bond occurs between an electrophilic region on the halogen atom (the halogen bond donor) and a nucleophilic region, such as a lone pair on a nitrogen or oxygen atom, in another molecule (the halogen bond acceptor). nih.gov

The strength and directionality of halogen bonds make them a significant force in molecular recognition, contributing to both binding affinity and specificity. nih.gov In the context of drug design, incorporating an iodine atom can facilitate a specific orientation of the ligand within a binding pocket, enhancing its affinity for the target. The iodine atom, particularly when attached to an aromatic ring, can form strong halogen bonds that stabilize the ligand-target complex. This interaction can be a key factor in the high affinity observed for compounds like the 7-iodo-2,3-dihydrobenzo[b] nih.govacs.orgdioxine derivatives targeting the 5-HT₄ receptor. The specific geometry of the halogen bond can help to exclude ligands from binding to off-target sites that lack a suitable halogen bond acceptor, thereby increasing selectivity.

Emerging Applications in Materials Science and Chemical Biology

Precursors for Specialty Chemicals and Advanced Materials

The 2,3-dihydrobenzo[b] researchgate.netnih.govdioxine core structure is a key component in the synthesis of various specialty chemicals. The introduction of an iodine atom at the 5-position significantly enhances its utility as a precursor. This iodo-derivative serves as a versatile intermediate for creating more complex molecules through reactions that replace the iodine atom, such as cross-coupling reactions.

For instance, the related compound 2,3-dihydro-1,4-benzodioxine-5-carboxamide has been identified as a lead compound for developing potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a target for anticancer drugs. nih.govnih.gov The synthesis of such molecules often involves the initial creation of a functionalized benzodioxane ring system, which is then elaborated. nih.gov Similarly, other derivatives of the 1,4-benzodioxan moiety have been incorporated into 1,3,4-oxadiazole structures to create potential anticancer agents. nih.gov The iodinated version, 5-Iodo-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine, is a prime starting material for these synthetic pathways, allowing for the attachment of various functional groups to build a library of pharmacologically active compounds.

The synthesis of these advanced materials often begins with precursor molecules that can be readily modified. The table below outlines synthetic methodologies used to create derivatives from the benzodioxane core, highlighting the versatility of this chemical scaffold.

Starting MaterialReaction TypeResulting Compound ClassPotential Application
2,3-dihydroxybenzoic acidEsterification, Alkylation, Hydrolysis, Amidation2,3-dihydrobenzo[b] researchgate.netnih.govdioxine-5-carboxamidePARP1 Inhibition
2-prop-2-ynyloxyphenolsTandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo researchgate.netnih.govdioxineHeterocyclic Synthesis
1,4-benzodioxanMulti-step synthesis1,3,4-oxadiazole derivativesAnticancer Agents

Potential as Intermediates in OLED (Organic Light-Emitting Diode) Development

In the field of materials science, there is significant interest in developing novel organic compounds for use in Organic Light-Emitting Diodes (OLEDs). These devices rely on multilayer structures of organic materials, where specific molecules function as hole injectors, electron transporters, and light emitters. researchgate.netuniss.it The performance of an OLED is highly dependent on the chemical and photophysical properties of these organic layers.

Heterocyclic compounds, including derivatives of carbazole, triazine, and pyrene, are widely used in the synthesis of OLED materials. researchgate.netuniss.it The synthesis of these complex, often large, conjugated molecules frequently employs palladium-catalyzed cross-coupling reactions. researchgate.net Aryl halides, particularly iodides and bromides, are key reactants in these synthetic strategies because the halogen atom serves as an excellent leaving group.

5-Iodo-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine represents a potential intermediate for OLED materials. iodochem.com The iodinated aromatic ring can be readily coupled with other aromatic systems, such as boronic acids (in Suzuki coupling) or amines (in Buchwald-Hartwig amination), to construct the larger, electron-rich structures required for efficient charge transport and light emission. researchgate.net The benzodioxane moiety itself can influence the electronic properties and physical characteristics, such as solubility and thermal stability, of the final material.

Compound ClassRole in OLEDsCommon Synthetic Precursors
TriarylaminesHole Transport LayerAryl Amines, Aryl Halides
Pyrene DerivativesBlue EmittersBromopyrene
Carbazole DerivativesHost Materials, Hole TransportBromo- or Chloro-carbazoles
Triazine DerivativesElectron Transport LayerSubstituted Triazines

Applications in Chemical Probe Development for Biological Systems

Iodinated compounds are of particular importance in the development of chemical probes for biological imaging. The iodine atom can be replaced with a radioactive isotope, such as Iodine-125, Iodine-123, or Iodine-131, allowing the molecule to be used as a radiotracer in techniques like Single-Photon Emission Computed Tomography (SPECT) or for in vitro autoradiography studies. nih.govresearchgate.net

Research has demonstrated the successful design and synthesis of radioiodinated compounds for imaging specific biological targets. For example, radioiodinated benzo[d]imidazole-quinoline derivatives have been developed as imaging probes for the platelet-derived growth factor receptor β (PDGFRβ), which is overexpressed in several types of malignant tumors. nih.govresearchgate.net Similarly, novel iodinated benzoxazole and benzothiazole derivatives have been synthesized for the purpose of imaging myelin, which is crucial for studying demyelinating diseases like multiple sclerosis. researchgate.net

These studies establish a clear precedent for the use of iodinated heterocyclic scaffolds in creating targeted imaging agents. 5-Iodo-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine can serve as a foundational structure for developing new probes. By attaching a targeting moiety—a part of the molecule that binds specifically to a biological target like a receptor or enzyme—to the benzodioxane ring, researchers can create novel radiopharmaceuticals. The iodine atom provides the site for introducing the radioisotope, enabling non-invasive imaging and study of biological processes at the molecular level.

Forensic Analytical Chemistry Applications of Iodinated Analogues

In forensic science, the detection and identification of specific chemical compounds can provide critical evidence. The unique properties of iodine and iodinated compounds lend themselves to certain analytical and field applications.

One of the oldest forensic techniques is iodine fuming, which is used to develop latent fingerprints on porous surfaces like paper. bvda.com In this method, iodine crystals are heated, and the resulting vapor adsorbs onto the fatty acids and oils present in fingerprint residue, revealing a brownish print. bvda.com

For the detection of specific iodinated compounds in forensic samples, highly sensitive analytical methods are required. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are considered the gold standard for measuring iodine with high specificity and sensitivity, even in complex biological matrices like urine. researchgate.netmdpi.com Other methods include ion chromatography, which can be used to quantify different forms of iodine in a sample. google.com

The presence of an iodinated analogue like 5-Iodo-2,3-dihydrobenzo[b] researchgate.netnih.govdioxine in a forensic sample could be detected and quantified using these advanced instrumental techniques. nih.gov The distinct isotopic signature of iodine can aid in its identification. The development of methods for analyzing such compounds is relevant for toxicology and in the investigation of clandestine drug manufacturing, where iodinated precursors are sometimes used.

Q & A

Q. What are the common synthetic routes for 5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine, and how do reaction conditions influence yield?

The synthesis of halogenated dihydrobenzo[b][1,4]dioxine derivatives often involves electrophilic substitution or cyclization reactions. For example:

  • Electrophilic iodination : A precursor like 2,3-dihydrobenzo[b][1,4]dioxine can undergo iodination using iodine or iodinating agents. Reaction conditions (e.g., temperature, solvent polarity, and catalyst) critically affect regioselectivity and yield .
  • Cyclization strategies : Dialkyl carbonates (e.g., dimethyl carbonate) have been used as green solvents and reagents for cyclization of phenolic derivatives to form the dioxine core, with organocatalysts like DABCO improving yields up to 83% .
  • Purification : Silica gel column chromatography (e.g., PE:EA gradients) is commonly employed, though yields may vary (e.g., 34% in a related isothiocyanato derivative synthesis) .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • NMR analysis : 1^1H NMR chemical shifts for aromatic protons in similar compounds appear at δ 6.70–6.83 ppm, with splitting patterns indicating substituent positions .
  • X-ray crystallography : The SHELX suite is widely used for small-molecule refinement. For halogenated analogs, high-resolution data and twin detection algorithms in SHELXL improve accuracy in bond-length and angle determinations .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and isotopic patterns for iodine (e.g., [M+H]+^+ with 127^{127}I/129^{129}I splitting).

Advanced Research Questions

Q. How can conflicting spectral or crystallographic data for halogenated dihydrobenzo[b][1,4]dioxines be resolved?

Discrepancies in structural data (e.g., bond angles vs. computational models) may arise from:

  • Dynamic disorder : Iodine’s large electron cloud can cause crystallographic artifacts. Using SHELXL’s TWIN and BASF commands helps model twinning or disorder .
  • Solvent effects : NMR chemical shifts vary with solvent polarity. Compare data in CDCl3_3 vs. DMSO-d6_6 to identify solvent-induced shifts .
  • Validation tools : Cross-check with NIST Chemistry WebBook entries for analogous compounds (e.g., dibromo derivatives) to validate spectral assignments .

Q. What strategies improve the efficiency of halogenated dihydrobenzo[b][1,4]dioxine derivatives in drug discovery pipelines?

  • SAR optimization : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) to enhance reactivity. For example, 6-nitro derivatives showed improved bioactivity in antifungal assays .
  • High-throughput screening : Use combinatorial libraries of halogenated dioxines to test against targets like bacterial outer membrane proteins (e.g., OprH in Pseudomonas aeruginosa) .
  • Metabolic stability : Assess CYP enzyme inhibition using liver microsome assays. Halogenated dioxines with low CYP3A4/2D6 inhibition are prioritized for further development .

Q. How can reaction scalability and sustainability be balanced in synthesizing this compound?

  • Green chemistry : Replace traditional solvents with dialkyl carbonates (e.g., dimethyl carbonate) to reduce waste. Catalytic DABCO (5 mol%) achieves >80% yield in cyclization reactions .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes for halogenation steps, minimizing decomposition risks .
  • Flow chemistry : Continuous flow systems improve heat transfer and scalability for exothermic iodination reactions.

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Reactant of Route 1
Reactant of Route 1
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine
Reactant of Route 2
5-Iodo-2,3-dihydrobenzo[b][1,4]dioxine

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